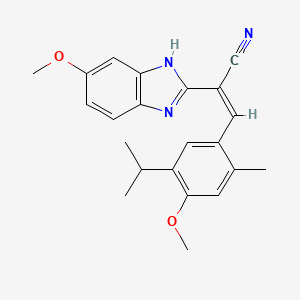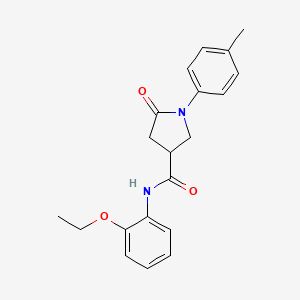
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane, also known as CPMD, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPMD is a diazepane derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively to understand its potential applications.
Mecanismo De Acción
The exact mechanism of action of 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor, which is responsible for the regulation of neurotransmitter activity in the brain. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane is thought to enhance the activity of the GABA-A receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative effects. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has also been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has several advantages as a research tool, including its ability to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of various disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Future research on 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane should focus on its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop new derivatives with improved pharmacological properties. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane may also have potential applications in the development of new materials, such as polymers and nanoparticles.
Métodos De Síntesis
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane is synthesized using a multi-step process that involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then converted to an amide using ethylenediamine. The amide is then cyclized to form the diazepane ring, and the final product is obtained by acylation of the diazepane ring with methoxyacetic anhydride.
Aplicaciones Científicas De Investigación
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a potential candidate for the treatment of various neurological disorders. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has also been studied for its potential use as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-[4-(2-methoxyacetyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-20-12-15(19)17-8-4-7-16(9-10-17)14(18)11-13-5-2-3-6-13/h2,5,13H,3-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHONJFZPAAQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCN(CC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B5403014.png)
![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![5-{2-[2-methyl-4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5403043.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(2-methyl-6-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403060.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5403062.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5403082.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)

![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)

![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)